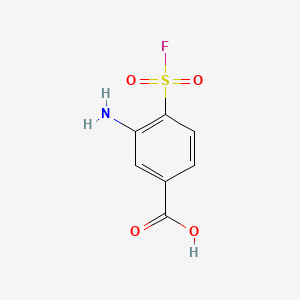
3-Amino-4-(fluorosulfonyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-4-(fluorosulfonyl)benzoic acid: is a chemical compound with the molecular formula C7H6FNO4S It is characterized by the presence of an amino group (-NH2) at the third position and a fluorosulfonyl group (-SO2F) at the fourth position on the benzoic acid ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-(fluorosulfonyl)benzoic acid typically involves multi-step organic reactions. One common method involves the introduction of the amino group and the fluorosulfonyl group onto the benzoic acid ring through a series of substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to facilitate the desired transformations.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical processes that ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Amino-4-(fluorosulfonyl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The fluorosulfonyl group can be reduced to form sulfonamide derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorosulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under appropriate conditions.
Major Products Formed:
Oxidation: Nitro or nitroso derivatives.
Reduction: Sulfonamide derivatives.
Substitution: Various substituted benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3-Amino-4-(fluorosulfonyl)benzoic acid is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. The fluorosulfonyl group can act as a reactive warhead that covalently modifies specific amino acid residues in proteins.
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. These derivatives may exhibit activity against various biological targets, making them candidates for drug development.
Industry: In the industrial sector, this compound can be used in the development of specialty chemicals and materials. Its reactivity and functional groups make it suitable for applications in polymer chemistry and material science.
Wirkmechanismus
The mechanism of action of 3-Amino-4-(fluorosulfonyl)benzoic acid involves its ability to covalently modify specific molecular targets. The fluorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic amino acid residues such as serine, cysteine, and lysine in proteins. This covalent modification can inhibit enzyme activity or alter protein function, making it a valuable tool in chemical biology and drug discovery.
Vergleich Mit ähnlichen Verbindungen
- 3-(Fluorosulfonyl)benzoic acid
- 4-(Fluorosulfonyl)benzoic acid
- 2,2-Difluoro-2-(fluorosulfonyl)acetic acid
- 4-(Chlorosulfonyl)benzoic acid
Comparison: 3-Amino-4-(fluorosulfonyl)benzoic acid is unique due to the presence of both an amino group and a fluorosulfonyl group on the benzoic acid ring This combination of functional groups imparts distinct reactivity and properties compared to other similar compounds
Eigenschaften
Molekularformel |
C7H6FNO4S |
|---|---|
Molekulargewicht |
219.19 g/mol |
IUPAC-Name |
3-amino-4-fluorosulfonylbenzoic acid |
InChI |
InChI=1S/C7H6FNO4S/c8-14(12,13)6-2-1-4(7(10)11)3-5(6)9/h1-3H,9H2,(H,10,11) |
InChI-Schlüssel |
WVLBAYRTSMHXSU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(=O)O)N)S(=O)(=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3,4,5-trimethoxyphenyl)propanoic acid](/img/structure/B13633420.png)
![2-[2-(1H-1,2,3,4-tetrazol-1-yl)acetamido]propanoic acid](/img/structure/B13633425.png)



![5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(trifluoromethyl)pentanoicacid](/img/structure/B13633450.png)





![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(piperidin-1-yl)benzoic acid](/img/structure/B13633475.png)

